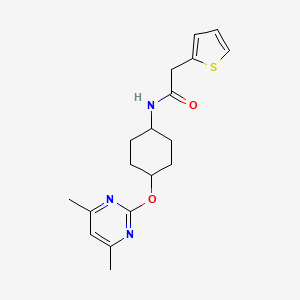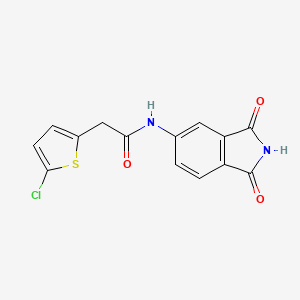
2-(5-chlorothiophen-2-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chlorothiophen-2-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide, also known as CTID, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. CTID is a small molecule that has been synthesized using various methods and has been found to have a unique mechanism of action.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has highlighted the synthesis and evaluation of indoline derivatives, including those similar to the target compound, for their potential anticonvulsant activities. These studies involve assessing compounds' efficacy in models like the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures. For instance, a study revealed significant anticonvulsant activity for certain indoline derivatives, underscoring the therapeutic potential of such compounds in epilepsy treatment (Nath et al., 2021).
Antimicrobial Activity
The antimicrobial properties of novel compounds, including acetamide derivatives, have been investigated against various pathogenic microorganisms. Such studies typically involve synthesizing and characterizing compounds followed by evaluating their antibacterial and antifungal efficacies. Some compounds have demonstrated promising results, suggesting potential applications in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Anti-inflammatory Activity
Explorations into the anti-inflammatory capabilities of acetamide derivatives have been conducted using both in vitro and in vivo models. Such research aims to identify compounds with effective anti-inflammatory properties, potentially contributing to new therapies for conditions involving inflammation. Compounds have been synthesized and assessed for their ability to inhibit protein denaturation and reduce edema in animal models, showing promising results (Nikalje et al., 2015).
Eigenschaften
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(1,3-dioxoisoindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S/c15-11-4-2-8(21-11)6-12(18)16-7-1-3-9-10(5-7)14(20)17-13(9)19/h1-5H,6H2,(H,16,18)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIBSYISULDMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CC3=CC=C(S3)Cl)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

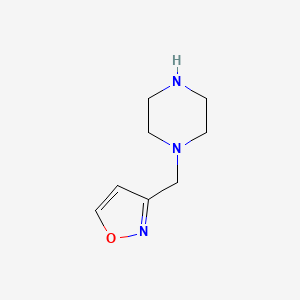
![2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride](/img/structure/B2425729.png)
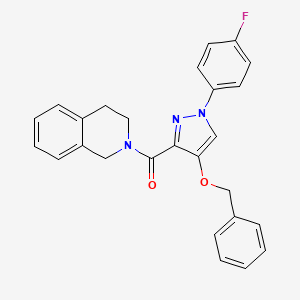
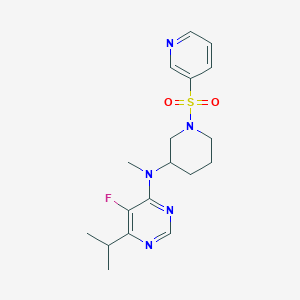
![4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2425733.png)
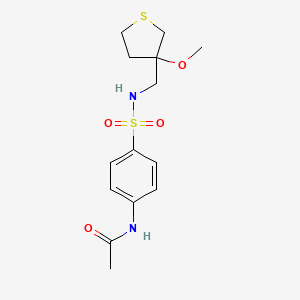
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2425738.png)
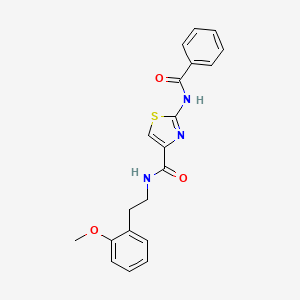
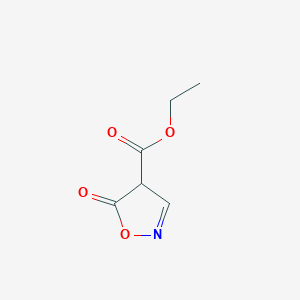
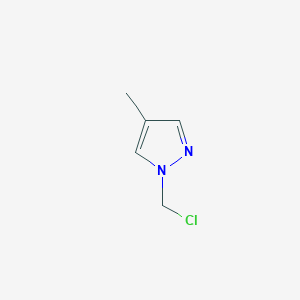
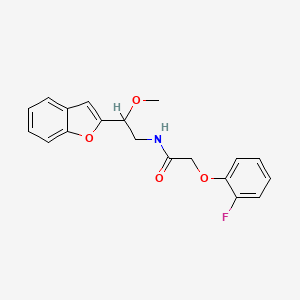
![2-[(4-bromophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2425745.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
